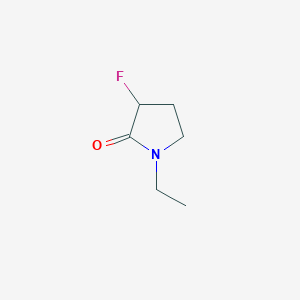
4-Ethylnicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylnicotinimidamide is a chemical compound belonging to the class of nicotinamide derivatives It is characterized by the presence of an ethyl group attached to the fourth position of the nicotinimidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylnicotinimidamide typically involves the reaction of ethyl nicotinate with ammonia or an amine under specific conditions. One common method is the direct electrochemical reduction of ethyl isonicotinate, which can be carried out in an undivided flow electrolysis cell . The reaction conditions, such as applied charge, initial concentration of ethyl isonicotinate, and current density, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical reduction processes, utilizing continuous flow reactors to ensure consistent product quality and high yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Electrochemical reduction is a key reaction for the synthesis of this compound.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Electrochemical reduction using electrodes like Ti/IrO2 anode in the absence of membrane separation.
Substitution: Reagents like halides or other nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: 4-pyridinemethanol is a notable product formed through electrochemical reduction.
Substitution Products: Substituted nicotinimidamides with different functional groups.
Applications De Recherche Scientifique
4-Ethylnicotinimidamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethylnicotinimidamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Nicotinamide: A well-known compound with similar structural features but without the ethyl group.
Ethionamide: Another nicotinamide derivative used as an antibiotic
Uniqueness: 4-Ethylnicotinimidamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other nicotinamide derivatives.
Propriétés
Numéro CAS |
1256804-65-5 |
|---|---|
Formule moléculaire |
C8H11N3 |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4-ethylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3/c1-2-6-3-4-11-5-7(6)8(9)10/h3-5H,2H2,1H3,(H3,9,10) |
Clé InChI |
TVXVVTLWLZVCDE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)




![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13109569.png)
